molecular formula C22H28ClN3O3 B2837098 N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide CAS No. 712345-50-1

N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide

Cat. No.: B2837098
CAS No.: 712345-50-1
M. Wt: 417.93
InChI Key: LRCCOUAEYZWLSU-UHFFFAOYSA-N
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Description

N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide is a synthetic organic compound of significant interest in pharmacological research, particularly in the study of central nervous system (CNS) targets. Based on its structural features, this molecule is designed for high-affinity interaction with G-protein coupled receptors (GPCRs) . It contains a phenylacetamide core linked to a substituted phenylpiperazine moiety via a 2-hydroxypropoxy chain, a architecture observed in selective receptor agonists and antagonists . The 3-chloro-4-methylphenyl group on the piperazine ring is a key pharmacophoric element that likely enhances receptor subtype selectivity and binding affinity. The primary research value of this compound lies in its potential application as a selective ligand for receptor characterization. Structurally analogous compounds, such as those based on phenylacetamide, have demonstrated potent and selective activity as agonists for receptors like the dopamine D4 receptor, showing over 400-fold selectivity for D4 over other receptor types . Furthermore, phenylacetamide derivatives have been extensively investigated as potent antidepressants in preclinical models, with the most active compounds showing superior efficacy to standard drugs in forced swim and tail suspension tests . Its mechanism of action is believed to involve modulation of key neurotransmitter systems; research on similar compounds indicates potential activity as monoamine oxidase A (MAO-A) inhibitors, which would increase the availability of monoamine neurotransmitters like serotonin and norepinephrine in the brain . This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[4-[3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O3/c1-16-3-6-19(13-22(16)23)26-11-9-25(10-12-26)14-20(28)15-29-21-7-4-18(5-8-21)24-17(2)27/h3-8,13,20,28H,9-12,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCCOUAEYZWLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)NC(=O)C)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chloro-4-methylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

    Hydroxypropoxy Group Addition: The next step includes the addition of a hydroxypropoxy group to the piperazine derivative. This is usually achieved through a nucleophilic substitution reaction using an appropriate epoxide.

    Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the piperazine ring or the chloromethyl group, potentially yielding secondary amines or dechlorinated products.

    Substitution: The aromatic ring and the piperazine nitrogen are susceptible to electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like sodium hydride (NaH) and alkyl halides are typical reagents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Secondary amines or dechlorinated derivatives.

    Substitution: Various substituted aromatic and piperazine derivatives.

Scientific Research Applications

N-(4-{3-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)acetamide has several applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and the hydroxypropoxy group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Comparisons
Compound Name Piperazine Substituent Linker Modification Molecular Formula Key References
Target Compound 3-Chloro-4-methylphenyl 2-Hydroxypropoxy C22H27ClN3O4
N-(4-{2-hydroxy-3-[4-(4-methoxyphenyl)-1-piperazinyl]propoxy}phenyl)acetamide 4-Methoxyphenyl 2-Hydroxypropoxy C22H29N3O4
N-{4-[2-hydroxy-3-(4-hydroxy-4-phenylpiperidin-1-yl)propoxy]phenyl}acetamide 4-Hydroxy-4-phenylpiperidin-1-yl 2-Hydroxypropoxy C24H29N3O4
N-(3-Chloro-4-methylphenyl)-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide 3-Chlorophenyl Direct acetamide linkage C19H20Cl2N3O
Piperazine Substituent Variations
  • Target Compound vs. The methoxy group’s electron-donating properties may alter receptor binding kinetics, as seen in histamine H3 antagonists like ciproxifan (), where substituent polarity impacts potency.
  • Target Compound vs. 4-Hydroxy-4-phenylpiperidin-1-yl Analogue () : Replacing piperazine with a hydroxy-phenylpiperidine introduces conformational rigidity and additional hydrogen-bonding sites, which could improve selectivity for enzymes like cyclin-dependent kinases (CDKs) .
Linker Modifications
  • The 2-hydroxypropoxy linker in the target compound and its analogues (–18) contrasts with the direct acetamide linkage in ’s compound. The hydroxy group may improve solubility and metabolic stability, as observed in hydroxyacetamide derivatives with enhanced antiproliferative activity ().

Q & A

Q. Basic

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways .
  • Stability-Indicating HPLC : Monitor peaks for hydrolytic (e.g., free aniline) or oxidative (e.g., sulfoxide) byproducts .

Advanced
Solid-state stability is assessed via:

  • DSC/TGA : Detect polymorphic transitions or desolvation events.
  • XRPD : Confirm crystalline form retention after storage .

How do solvent and pH affect the compound’s solubility and bioavailability?

Q. Basic

  • Solubility Screening : Use shake-flask method in buffers (pH 1.2–6.8) and surfactants (e.g., Tween 80).
  • LogD Measurement : Octanol-water partitioning at pH 7.4 predicts membrane permeability .

Advanced
Nanoparticle formulation (e.g., PLGA encapsulation) or salt formation (e.g., hydrochloride) enhances aqueous solubility. pH-dependent solubility is modeled using Henderson-Hasselbalch equations, given the compound’s pKa (~8.5 for piperazine) .

What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Q. Basic

  • In Vitro : MTT assay in cancer lines (e.g., HepG2), receptor binding assays (e.g., 5-HT2A).
  • In Vivo : Rodent models for pharmacokinetics (Cmax, t1/2) and toxicity (ALT/AST levels) .

Advanced
Mechanistic studies use CRISPR-edited cell lines (e.g., KO of target receptors) or patient-derived xenografts (PDX). Microdosing trials with 14C-labeled compound track tissue distribution via AMS .

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